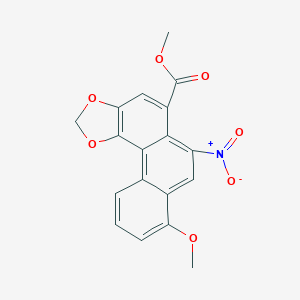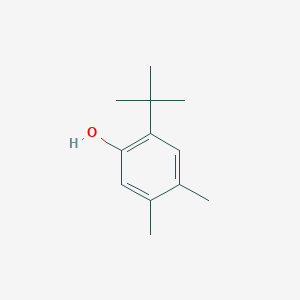
2-Tert-butyl-4,5-dimethylphenol
説明
2-Tert-butyl-4,5-dimethylphenol: is an organic compound with the molecular formula C12H18O . It is a derivative of xylenol, where the xylenol ring is substituted with a tert-butyl group at the 6th position. This compound is also known by its systematic name, This compound . It is a colorless oil that is classified as an alkylated phenol .
作用機序
Target of Action
The primary target of 2-tert-butyl-4,5-dimethylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is the oxidation process in various materials . It acts as an antioxidant, effectively suppressing oxidation and preventing material degradation and disintegration .
Mode of Action
This compound interacts with its targets by neutralizing free radicals and reducing the production of reactive oxygen species . This interaction stabilizes various compounds and enhances the durability and endurance of materials such as plastics, rubber, and polymers .
Biochemical Pathways
The compound affects the biochemical pathway of oxidation. By suppressing oxidation, it prevents the degradation of materials and contributes to their stability
Pharmacokinetics
Its physical and chemical properties such as molecular weight (17827), density (0917 g/cm3), melting point (21-23 °C), and boiling point (248-249 °C) can provide some insights into its pharmacokinetics .
Result of Action
The primary result of the action of this compound is the prevention of material degradation and disintegration due to oxidation . It enhances the durability and endurance of various materials, making it valuable in industries that require stable compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and exposure to light. For instance, it is used as an ultraviolet stabilizer, suggesting that it performs optimally under certain light conditions . Furthermore, its effectiveness as an antioxidant might be enhanced in high-temperature environments, where oxidation reactions are more likely to occur .
生化学分析
Biochemical Properties
2-tert-butyl-4,5-dimethylphenol has been found to have antifungal, antioxidant, and cancer-fighting properties . It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Cellular Effects
The inhibiting effect of the secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) on cell growth is well-known . It has been found to have cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .
Temporal Effects in Laboratory Settings
Its antioxidant effects are well-known, suggesting that it may have long-term effects on cellular function by reducing oxidative stress .
Metabolic Pathways
As an antioxidant, it likely interacts with enzymes and cofactors involved in oxidative stress pathways .
準備方法
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-4,5-dimethylphenol is typically synthesized through the alkylation of xylenol with isobutylene. The reaction is carried out in the presence of a catalyst, often zinc oxide, under alkaline conditions . The reaction proceeds selectively at temperatures between 280-300°C .
Industrial Production Methods: In industrial settings, the compound is produced by the vapor phase catalytic methylation of 2-tert-butylphenol with methanol. This method ensures high selectivity and yield . The process involves the separation of 2,4-xylenol from 2,5-xylenol, as the former is insoluble in 10% NaOH while the latter is soluble .
化学反応の分析
Types of Reactions: 2-Tert-butyl-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: 2-Tert-butyl-4,5-dimethylphenol is used as an antioxidant to prevent gumming in fuels and as an ultraviolet stabilizer . It is also used in the synthesis of various organic compounds.
Biology and Medicine:
Industry: It is used in jet fuels, gasolines, and avgas to enhance stability and prevent oxidation .
類似化合物との比較
- 2,4-Dimethyl-6-tert-butylphenol
- 2,6-Di-tert-butylphenol
- Butylated hydroxytoluene (BHT)
- Propofol (Structural isomer)
Uniqueness: 2-Tert-butyl-4,5-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Unlike 2,6-Di-tert-butylphenol, which has two tert-butyl groups, this compound has only one, making it less sterically hindered and more reactive in certain applications .
特性
IUPAC Name |
2-tert-butyl-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFDAKCWRGGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162733 | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-23-4 | |
| Record name | 2-tert-Butyl-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenol, 6-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 2-tert-butyl-4,5-dimethylphenol used in the synthesis of catalysts for ARCM?
A1: this compound is a key starting material for synthesizing sterically encumbered biphenols, which are crucial components of chiral ligands in molybdenum-based catalysts for ARCM []. The paper describes the synthesis of (±)-3,3'-di-tert-butyl-5,5',6,6'-tetra-methyl-1,1'-biphenyl-2,2'-diol {(+)-BiphenH2} through oxidative coupling of this compound using potassium dichromate in acetic acid []. This racemic biphenol is then resolved into its enantiomers, and the optically pure biphenolate ligands are subsequently used to synthesize chiral molybdenum imido alkylidene complexes [].
Q2: What are the structural advantages of incorporating this compound-derived ligands in ARCM catalysts?
A2: The bulky tert-butyl and methyl substituents on the this compound-derived biphenolate ligands introduce significant steric hindrance around the molybdenum center in the catalyst []. This steric control is crucial for achieving high enantioselectivity in ARCM reactions []. The bulky ligands create a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


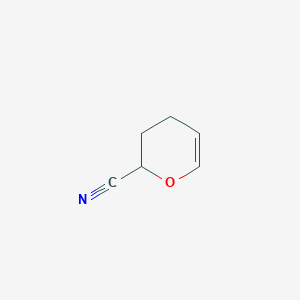

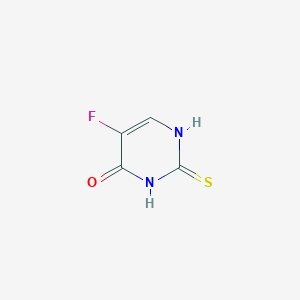
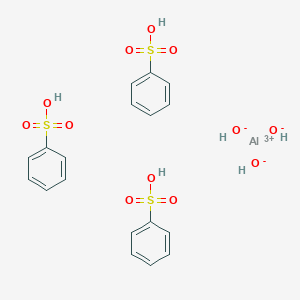
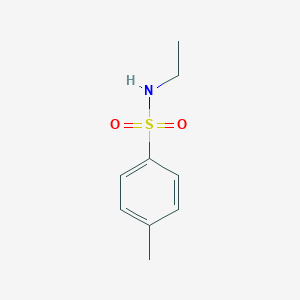
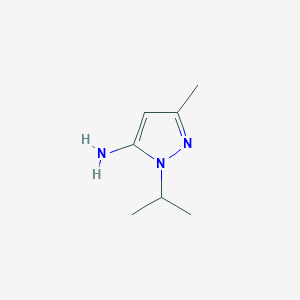
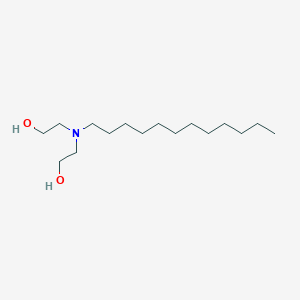
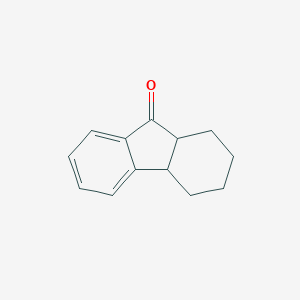

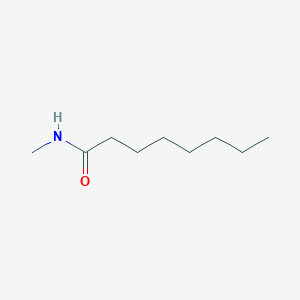
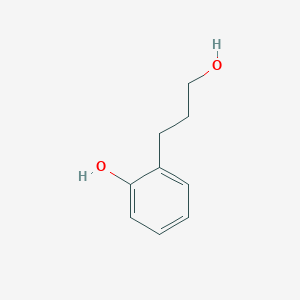
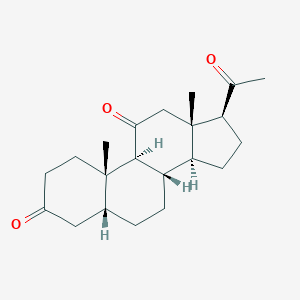
![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)
